molecular formula C17H17N5O B180871 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 405279-61-0

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B180871
CAS No.: 405279-61-0
M. Wt: 307.35 g/mol
InChI Key: GZIMZFHMSLGJTE-UHFFFAOYSA-N
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Description

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a small molecule inhibitor based on the 1,2,3-triazole-4-carboxamide pharmacophore, a scaffold recognized for its significant potential in antimicrobial research . This compound represents a specific chemotype developed to target the bacterial SOS response, a DNA repair network that is activated by antibiotic-induced stress and is a key driver of acquired resistance . Its primary research value lies in its function as a DISARMER (Drug that Inhibits SOS Activation to Repress Mechanisms Enabling Resistance), designed to disrupt the critical interaction between the SOS regulatory proteins RecA and LexA . By inhibiting the RecA-mediated auto-proteolysis of LexA, the initial step in SOS pathway activation, this compound helps maintain repression of genes responsible for error-prone DNA repair, mutagenesis, and horizontal gene transfer . In research settings, it is used as a tool to study bacterial evolution and persistence, and it has shown promise in suppressing the emergence of resistance to conventional antibiotics, such as fluoroquinolones, thereby potentially resensitizing resistant bacterial strains . This makes it a compelling candidate for use as an adjuvant in combination therapy studies aimed at extending the efficacy of existing antimicrobial treatments.

Properties

IUPAC Name

5-amino-N,1-dibenzyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIMZFHMSLGJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340159
Record name 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405279-61-0
Record name 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains a cornerstone for constructing the 1,2,3-triazole core. A typical protocol involves reacting a benzyl azide with a propargylamide precursor under Cu(I) catalysis. For example, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized via cycloaddition between benzyl azide and ethyl propiolate, followed by hydrolysis and coupling with 3,4-dimethoxybenzylamine . Key parameters include:

  • Catalyst : CuI or CuSO₄·5H₂O with sodium ascorbate.

  • Solvent : DMF/H₂O (4:1) at room temperature.

  • Yield : 70–85% after purification .

This method’s regioselectivity ensures exclusive 1,4-disubstitution, critical for downstream functionalization.

Transition-Metal-Free Cyclization Strategies

To avoid metal contamination, transition-metal-free routes have been developed. A notable approach involves the nucleophilic addition of carbodiimides to diazo compounds. For instance, 5-amino-triazoles are synthesized by reacting benzyl carbodiimide with ethyl diazoacetate in acetonitrile under basic conditions (KOH), achieving 81% yield .

Advantages :

  • Eliminates copper residues, ideal for pharmaceutical applications.

  • Scalable to gram quantities with minimal byproducts .

Carboxamide Group Introduction

The carboxamide moiety is introduced via coupling reactions. A two-step sequence is common:

  • Hydrolysis : 4-Carboxylate triazoles are hydrolyzed using LiOH in MeOH/THF/H₂O (1:2:1) .

  • Amide Coupling : The resulting carboxylic acid reacts with 3,4-dimethoxybenzylamine using HOBt/EDC·HCl in DMF, yielding the target carboxamide .

Optimization Notes :

  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes .

  • Yields exceed 90% with stoichiometric HOBt .

Benzylation Strategies

N1- and N2-benzylation are achieved via nucleophilic substitution. Benzyl halides (e.g., benzyl bromide) react with triazole precursors in the presence of K₂CO₃ in DMF at 80°C. Dual benzylation requires sequential reactions, with yields of 65–75% per step .

Critical Considerations :

  • Steric hindrance from the first benzyl group necessitates elevated temperatures for the second substitution .

  • Anhydrous conditions prevent hydrolysis of benzyl halides.

Industrial-Scale Production

A patent-pending method employs glyoxal bishydrazone cyclization using MnO₂ and H₂O₂, yielding 1-amino-1,2,3-triazole intermediates. Subsequent deamination and benzylation produce the final compound with 74% overall yield .

Process Parameters :

  • Temperature : 5–80°C.

  • Catalyst : MnO₂ (1.5–3 mol equivalents).

  • Purification : Recrystallization from ethyl acetate .

Comparative Analysis of Synthetic Routes

Method Reaction Conditions Yield Advantages Limitations References
CuAACCuI, DMF/H₂O, RT85%High regioselectivityMetal contamination
Metal-Free CyclizationKOH, MeCN, RT81%No metal residuesLimited substrate scope
Industrial CyclizationMnO₂, H₂O₂, 80°C74%Scalable, cost-effectiveMulti-step purification
Microwave-Assisted CouplingHOBt/EDC, DMF, 100°C, 30 min92%Rapid, high yieldSpecialized equipment required

Emerging Methodologies

Recent advances include photoflow chemistry for azide-alkyne cycloadditions, reducing reaction times to minutes . Additionally, enzyme-mediated triazole synthesis using lipases in non-aqueous media shows promise for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds .

Comparison with Similar Compounds

    1H-1,2,3-Triazole-4-carboxamide: Similar structure but lacks the benzyl groups.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a different arrangement of nitrogen atoms and functional groups.

Uniqueness:

Biological Activity

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, characterized by an amino group at the 5-position and two benzyl groups attached to the nitrogen atoms of the triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in modulating biological pathways.

  • Molecular Formula : C17H17N5O
  • Molecular Weight : 307.35 g/mol
  • CAS Number : 405279-61-0
  • IUPAC Name : 5-amino-N,1-dibenzyltriazole-4-carboxamide

The unique structure of this compound enables it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The benzyl groups enhance hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Coordination with Metal Ions : The triazole ring can coordinate with metal ions in metalloenzymes.

Antiparasitic Activity

One notable application of this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of the 5-amino-1,2,3-triazole core demonstrate significant antiparasitic properties. For instance:

  • A study identified a series of compounds based on this core that showed submicromolar activity (pEC50 > 6) against T. cruzi in VERO cells .
  • The most potent compound from this series exhibited high ligand efficiency (LE = 0.35) and good selectivity (>100-fold over VERO and HepG2 cells), making it a promising candidate for further development .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituting the amino group with other functional groups resulted in loss of activity, indicating its critical role in maintaining bioactive conformation .
  • Alterations to the triazole ring structure also led to diminished activity, underscoring the importance of the core structure for efficacy.

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a table summarizing key findings from various studies is presented below:

Compound NameActivity Against T. cruziLigand EfficiencySelectivity Ratio (VERO/HepG2)Notes
5-Amino-N,1-dibenzyltriazole-4-carboxamideSubmicromolar (pEC50 > 6)LE = 0.35>100-foldHigh potential for drug development
Similar Triazole DerivativeModerateLE < 0.25<10-foldLess effective
Benzyl-substituted TriazoleLowLE = 0.10<5-foldIneffective

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • Chagas Disease Model : In a mouse model infected with T. cruzi, treatment with optimized derivatives led to significant reductions in parasite burden compared to controls .
  • Safety Profile Assessment : Evaluation of metabolic stability indicated that while some derivatives showed promise in efficacy, they also exhibited moderate inhibition of hERG potassium channels (IC50 = 24 μM), which poses potential safety concerns .

Q & A

Q. What are the standard synthetic routes for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction parameters be optimized for yield?

The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides followed by azide cyclization. For example, analogous triazole derivatives are synthesized via refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key parameters affecting yield include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants.
  • Temperature control : Reflux conditions (70–80°C) to drive cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Post-synthesis, column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for purification.

Q. What strategies can mitigate the low aqueous solubility of this compound in biological assays?

Low solubility is a common limitation for triazole carboxamides. Methodological solutions include:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Structural derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the N-benzyl positions to enhance polarity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy :
    • 1H/13C NMR : Confirm benzyl substituents (δ 7.2–7.4 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .
    • Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 311.31 for analogous derivatives) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study enzyme inhibition by this compound?

To elucidate inhibition kinetics and binding modes:

  • Enzyme kinetics : Perform dose-response assays (e.g., IC50 determination) with target enzymes like carbonic anhydrase or phosphodiesterase. Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Structural biology : Co-crystallize the compound with target enzymes for X-ray diffraction analysis. Resolve binding interactions (e.g., hydrogen bonds with catalytic residues) .
  • Computational docking : Employ software like AutoDock Vina to predict binding affinities and guide mutagenesis studies .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

Advanced methodologies include:

  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >85% .
  • Solvent-free conditions : Use mechanochemical grinding (ball milling) for azide-alkyne cyclization, minimizing waste .
  • Catalyst optimization : Replace traditional bases with biodegradable ionic liquids to enhance reaction efficiency .

Q. What role do computational models play in optimizing derivative design for enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize derivatives .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) early in design .
  • Molecular dynamics simulations : Assess compound stability in target binding pockets over nanosecond timescales .

Q. What analytical techniques are critical for resolving structural contradictions in triazole-carboxamide derivatives?

  • X-ray crystallography : Determine absolute configuration and detect polymorphic variations (e.g., space group P21/c for monoclinic systems) .
  • Solid-state NMR : Differentiate amorphous vs. crystalline phases in bulk samples .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrated forms .

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